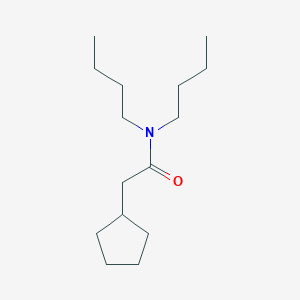
N,N-Dibutyl-2-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-2-cyclopentylacetamide is an organic compound with the molecular formula C15H29NO It is a derivative of acetamide, where the nitrogen atom is substituted with two butyl groups and the acetamide moiety is attached to a cyclopentyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with dibutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to achieve high-quality products.
化学反应分析
Types of Reactions
N,N-Dibutyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclopentylacetic acid or cyclopentanone derivatives.
Reduction: N,N-Dibutyl-2-cyclopentylamine.
Substitution: N,N-Dialkyl or N,N-Diaryl-2-cyclopentylacetamide derivatives.
科学研究应用
N,N-Dibutyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-Dibutyl-2-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins involved in these processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dibutylacetamide: Lacks the cyclopentyl ring, making it less sterically hindered.
N,N-Diethyl-2-cyclopentylacetamide: Contains ethyl groups instead of butyl groups, affecting its hydrophobicity and reactivity.
N,N-Dibutyl-2-cyclohexylacetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, influencing its conformational flexibility.
Uniqueness
N,N-Dibutyl-2-cyclopentylacetamide is unique due to the presence of both butyl groups and a cyclopentyl ring, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
属性
CAS 编号 |
91424-61-2 |
|---|---|
分子式 |
C15H29NO |
分子量 |
239.40 g/mol |
IUPAC 名称 |
N,N-dibutyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-11-16(12-6-4-2)15(17)13-14-9-7-8-10-14/h14H,3-13H2,1-2H3 |
InChI 键 |
CJRLZNDMQVFONP-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)CC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


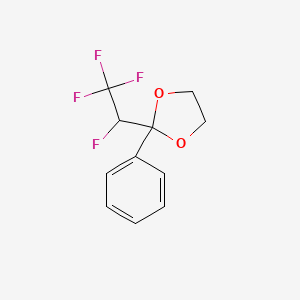
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
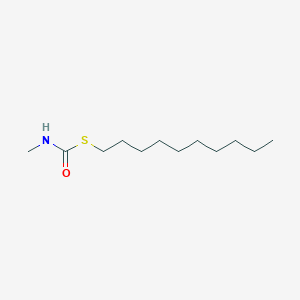
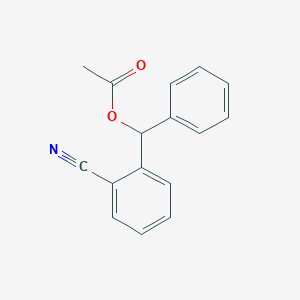
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
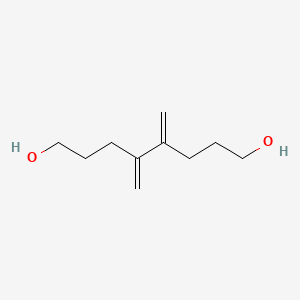
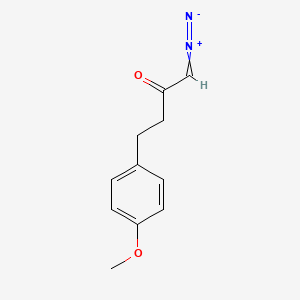
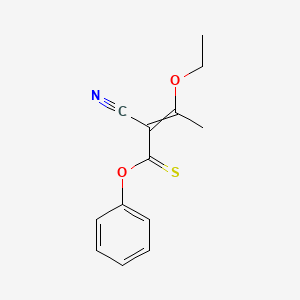
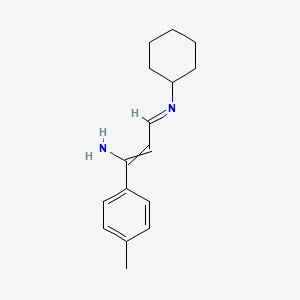
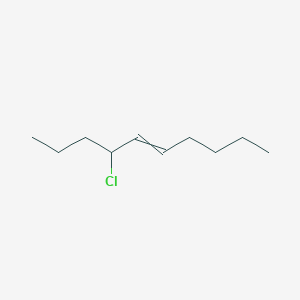
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
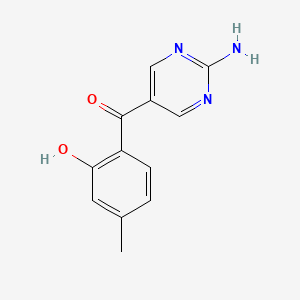
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
